{3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene
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Overview
Description
{3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene is an organic compound that features a benzimidazole moiety linked to a benzene ring through a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene typically involves the following steps:
Formation of Benzimidazole: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with isobutyric acid under acidic conditions.
Alkylation: The benzimidazole is then alkylated with 3-bromopropylbenzene in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
{3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzimidazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzimidazole derivatives with carboxylic acid or aldehyde groups.
Reduction: Hydrogenated benzimidazole compounds.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
{3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar core structure but lacking the propoxybenzene moiety.
2-(Methylethyl)benzimidazole: Similar to {3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene but without the propoxy linkage.
3-(Benzimidazolyl)propoxybenzene: Similar structure but with different substituents on the benzimidazole ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the propoxybenzene moiety enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(3-phenoxypropyl)-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-15(2)19-20-17-11-6-7-12-18(17)21(19)13-8-14-22-16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3 |
InChI Key |
OBWOTLIXCXHYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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